molecular formula C24H24ClN3O2S B2740102 2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE CAS No. 895646-59-0

2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

Cat. No.: B2740102
CAS No.: 895646-59-0
M. Wt: 453.99
InChI Key: KKXLBTWLDRASLA-UHFFFAOYSA-N
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Description

The compound features a 4-chlorophenyl substituent at position 2, a methyl group at position 7, and a sulfanyl-linked N,N-diethylacetamide moiety at position 3. The chromeno-pyrimidine system is structurally analogous to flavonoids and purine derivatives, suggesting possible bioactivity in kinase inhibition or receptor modulation . The sulfanyl group enhances molecular stability and may facilitate interactions with biological targets through hydrogen bonding or hydrophobic effects.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-4-28(5-2)21(29)14-31-24-19-13-17-12-15(3)6-11-20(17)30-23(19)26-22(27-24)16-7-9-18(25)10-8-16/h6-12H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXLBTWLDRASLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE typically involves multi-step reactions. The process begins with the formation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 7-methyl groups. The final step involves the thiolation reaction to attach the thio group and the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best contextualized against related chromeno-pyrimidine derivatives and acetamide-containing molecules. Below is a systematic comparison:

Structural Analogues in the Chromeno-Pyrimidine Family

  • Compounds 9a–d (from ): These derivatives share the chromeno[2,3-d]pyrimidine core but incorporate hydrazono-linked pentane/hexane polyols (e.g., 9a: 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol). Unlike the target compound, they feature sugar-derived side chains, which increase hydrophilicity and may target carbohydrate-binding proteins.
  • Compound 1219232-67-3 (from ): This furochromenone derivative includes a 7-oxo group and a fused furan ring. Its indole-propanoic acid side chain introduces aromaticity and acidity, contrasting with the neutral diethylacetamide in the target compound. Such structural differences likely result in divergent pharmacokinetic profiles, with 1219232-67-3 exhibiting higher plasma protein binding due to its ionizable carboxylate group .

Acetamide-Containing Derivatives

  • 2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide (CAS 795287-66-0): This compound shares the N,N-diethylacetamide group and a 4-chlorophenyl-sulfanyl motif but replaces the chromeno-pyrimidine core with a sulfamoylphenyl ring.
  • N-(2-Methoxy-5-morpholin-4-ylsulfonylphenyl)-2-(2-oxochromen-7-yl)oxyacetamide (CAS 794540-35-5): The morpholine and methoxy groups here improve aqueous solubility, while the 2-oxochromen moiety may confer antioxidant activity.

Stereochemical and Functional Group Variations

  • Compounds m, n, o (from ): These peptide-like amides feature tetrahydropyrimidin-1(2H)-yl groups and stereochemically complex backbones. While they share the acetamide functionality, their macrocyclic structures and hydroxyl groups prioritize interactions with enzymatic active sites (e.g., proteases) rather than the chromeno-pyrimidine’s presumed kinase-targeting mechanism .

Research Implications

The target compound’s unique combination of a chromeno-pyrimidine core and sulfanyl-acetamide side chain positions it as a candidate for oncology or neurology research, where lipophilicity and heterocyclic bioactivity are critical. Future studies should prioritize comparative assays against kinase isoforms (e.g., EGFR, CDK2) and toxicity profiling relative to its hydrophilic analogs (e.g., 9a–d). Synthetic modifications could explore hybridizing its scaffold with morpholine or sulfamoyl groups to balance solubility and potency .

Biological Activity

2-{[2-(4-Chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its heterocyclic structure, which includes a chromeno[2,3-d]pyrimidine core and a thioether group. It is primarily utilized in scientific research, particularly in medicinal chemistry, due to its diverse biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C27H22ClN3O2S
  • Molecular Weight : 488 g/mol
  • CAS Number : 872196-86-6

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cell proliferation pathways, potentially exerting anticancer effects. This modulation can lead to altered cellular responses that may be beneficial in therapeutic contexts.

Anticancer Potential

Research indicates that compounds with similar structures to this compound have shown promising anticancer properties. For instance, chromeno derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Inflammatory Conditions

Studies have also suggested that such compounds could have anti-inflammatory effects. By inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), these compounds may reduce inflammation and provide therapeutic benefits in conditions such as arthritis.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX enzymes
Enzyme InhibitionModulation of cell proliferation pathways

Case Studies

  • Case Study on Anticancer Activity :
    A study demonstrated that similar chromeno derivatives inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests that this compound could exhibit comparable effects.
  • Case Study on Anti-inflammatory Properties :
    Another investigation focused on the anti-inflammatory potential of related compounds showed significant reductions in inflammatory markers in animal models. These findings support the hypothesis that the compound may also exhibit similar properties.

Q & A

Q. What are the key methodological considerations for synthesizing this compound?

The synthesis involves multi-step reactions starting from commercially available precursors. Critical steps include:

  • Monitoring reaction progress : Thin-layer chromatography (TLC) is used to track intermediates and confirm completion .
  • Purification : Column chromatography or recrystallization ensures high purity .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) validate structural integrity. For crystalline derivatives, X-ray diffraction provides atomic-level resolution .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • NMR : ¹H and ¹³C NMR identify functional groups and substituent positions .
  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula .

Q. How can researchers integrate theoretical frameworks into experimental design?

Link the synthesis and analysis to established chemical theories, such as:

  • Molecular orbital theory : Predicts electronic transitions and reactivity.
  • Retrosynthetic analysis : Guides feasible synthetic pathways. Theoretical models should inform hypothesis formulation and methodological choices (e.g., solvent selection, catalyst use) .

Advanced Research Questions

Q. How can computational modeling optimize the compound's bioactivity predictions?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes, receptors) to identify binding affinities.
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time .
  • AI-driven tools : Platforms like COMSOL Multiphysics integrate machine learning to predict reaction outcomes and optimize conditions (e.g., temperature, pH) .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

  • Cross-validation : Combine NMR, MS, and X-ray data to confirm structural assignments .
  • Replicate experiments : Control variables like solvent purity and reaction time to isolate discrepancies .
  • Statistical analysis : Apply multivariate methods (e.g., PCA) to identify outliers or systematic errors .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., chloro, methyl groups) and compare bioactivity .
  • Pharmacophore mapping : Identify critical functional groups for target binding using computational tools .
  • Kinetic studies : Measure reaction rates with biological targets to infer mechanistic pathways .

Q. What advanced methodologies validate the compound's potential in drug development?

  • In vitro assays : Test cytotoxicity, enzyme inhibition, and cellular uptake.
  • In silico ADMET profiling : Predict pharmacokinetics (absorption, distribution, metabolism, excretion, toxicity) using tools like SwissADME .
  • Crystallographic studies : Analyze polymorphic forms to assess stability and bioavailability .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step synthesis?

  • Optimize reaction conditions : Use factorial design to test variables (e.g., temperature, catalyst loading) .
  • Protecting groups : Introduce temporary blocking groups for sensitive functional groups .

Q. What approaches ensure reproducibility in spectroscopic data?

  • Standardized protocols : Calibrate instruments (e.g., NMR shimming, MS tuning) before each experiment.
  • Reference compounds : Compare spectra with known analogs to validate assignments .

Q. How to design experiments for mechanistic elucidation?

  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to track reaction pathways.
  • Kinetic isotope effects (KIE) : Compare reaction rates with/without isotopic substitution to infer mechanisms .

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